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molecular formula C11H12O3 B1272920 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone CAS No. 38987-00-7

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

Cat. No. B1272920
M. Wt: 192.21 g/mol
InChI Key: SCTZFHGSNSIMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04252818

Procedure details

Dissolve 9.6 gm of 3-allyl-2,4-dihydroxyacetophenone in 100 ml of ethanol; flush with nitrogen and add 0.5 gm of 5% palladium/charcoal catalyst. Hydrogenate in a Parr apparatus at room temperature until 45 p.s.i. of hydrogen is taken up. Filter and strip the filtrate to dryness to obtain the title product. (mp 125°-127° C.)
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:11][CH:12]=[CH2:13])[C:5]=1[OH:14])=[O:3]>C(O)C>[CH3:13][CH2:12][CH2:11][C:6]1[C:5]([OH:14])=[C:4]([C:2]([CH3:1])=[O:3])[CH:9]=[CH:8][C:7]=1[OH:10]

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
CC(=O)C1=C(C(=C(C=C1)O)CC=C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flush with nitrogen
ADDITION
Type
ADDITION
Details
add 0.5 gm of 5% palladium/charcoal catalyst
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
Filter

Outcomes

Product
Name
Type
product
Smiles
CCCC1=C(C=CC(=C1O)C(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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